molecular formula C17H26O3 B14736131 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate CAS No. 5436-84-0

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate

Cat. No.: B14736131
CAS No.: 5436-84-0
M. Wt: 278.4 g/mol
InChI Key: DNSYAWKALZLGGC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate typically involves the reaction of 4-butan-2-ylphenol with propan-2-yl 2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate can be compared with other similar compounds, such as:

Properties

CAS No.

5436-84-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate

InChI

InChI=1S/C17H26O3/c1-6-13(4)15-7-9-16(10-8-15)19-11-14(5)20-17(18)12(2)3/h7-10,12-14H,6,11H2,1-5H3

InChI Key

DNSYAWKALZLGGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(C)C

Origin of Product

United States

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